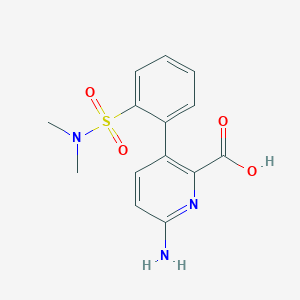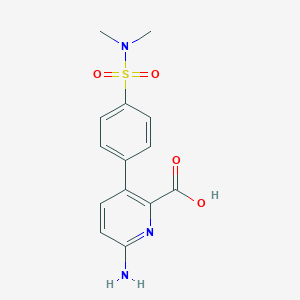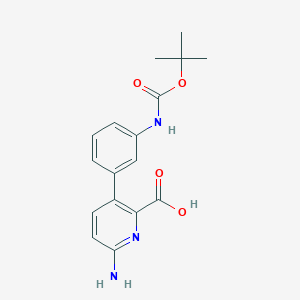
6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%
Übersicht
Beschreibung
6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% (6-APS 95%) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular formula of C11H14N2O5S and a molecular weight of 290.3 g/mol. It is soluble in water and ethanol, and has a melting point of 85-87°C. 6-APS 95% is used in a variety of research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and the investigation of future directions. In
Wissenschaftliche Forschungsanwendungen
6-APS 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of novel compounds, such as 6-amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid-N-methyl-N-acetyl-L-tyrosine (6-APS-NMT). 6-APS-NMT is a potential anti-inflammatory agent and is being studied for its potential therapeutic applications. 6-APS 95% is also used in enzymology for the study of enzyme-catalyzed reactions. In addition, 6-APS 95% is used in medicinal chemistry for the synthesis of small-molecule drugs, and in biochemistry for the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-APS 95% is not well understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation and pain. In addition, 6-APS 95% is thought to act as an antioxidant, which may protect cells from oxidative damage.
Biochemical and Physiological Effects
6-APS 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-APS 95% can inhibit the activity of certain enzymes, such as COX-2, and can reduce inflammation and pain. In addition, 6-APS 95% has been shown to have antioxidant activity, which may protect cells from oxidative damage. In vivo studies have also shown that 6-APS 95% can reduce inflammation and pain, and can protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-APS 95% in lab experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is soluble in water and ethanol, and it has a relatively low melting point. However, there are some limitations to the use of 6-APS 95% in lab experiments. It is a relatively unstable compound, and it can be degraded by light and heat. In addition, it is not very soluble in organic solvents, and it can be difficult to work with in certain conditions.
Zukünftige Richtungen
The future directions of 6-APS 95% are varied and numerous. One potential future direction is the development of new compounds based on 6-APS 95%. This could involve the synthesis of new compounds with improved therapeutic properties, such as improved anti-inflammatory and antioxidant activities. In addition, 6-APS 95% could be used in the development of new drugs and drug delivery systems. Another potential future direction is the investigation of the biochemical and physiological effects of 6-APS 95%. This could involve further studies on the mechanism of action of 6-APS 95%, and the potential therapeutic applications of 6-APS 95%. Finally, 6-APS 95% could be used in the development of new lab experiments, such as the study of enzyme-catalyzed reactions, or the synthesis of novel compounds.
Synthesemethoden
6-APS 95% is synthesized via a two-step process. The first step involves the reaction of 2-amino-3-methylbenzoic acid (AMB) with dimethylsulfamoyl chloride (DMCl) in the presence of pyridine. This reaction produces 2-N,N-dimethylsulfamoylphenyl-3-methylbenzoic acid (DSMBA). The second step involves the reaction of DSMBA with 6-amino-3-picoline in the presence of a base, such as sodium hydroxide. This reaction produces 6-APS 95%.
Eigenschaften
IUPAC Name |
6-amino-3-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)11-6-4-3-5-9(11)10-7-8-12(15)16-13(10)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQSXPNKZOTOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147020 | |
| Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[2-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-10-1 | |
| Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[2-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262000-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[2-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)


